molecular formula C10H4F16N2O2 B1608133 Perfluorosebacamide CAS No. 307-77-7

Perfluorosebacamide

Cat. No.: B1608133
CAS No.: 307-77-7
M. Wt: 488.12 g/mol
InChI Key: FWBPSSMCLDHZRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorosebacamide can be synthesized from dimethyl hexadecafluorosebacate through a reaction with ammonia in diethyl ether . The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Perfluorosebacamide undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of fluorine atoms with other functional groups.

    Oxidation and Reduction Reactions: Though less common due to the stability of the carbon-fluorine bond.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophilic reagents under controlled conditions.

    Oxidation and Reduction Reactions: Require specific catalysts and reaction conditions to overcome the stability of the carbon-fluorine bond.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized perfluorinated compounds .

Mechanism of Action

The mechanism by which perfluorosebacamide exerts its effects is primarily through its interaction with molecular targets and pathways involved in surface activity. The compound’s fluorinated structure allows it to form stable interactions with various substrates, enhancing its effectiveness as a surfactant and wetting agent .

Comparison with Similar Compounds

  • Perfluorooctanoic Acid (PFOA)
  • Perfluorooctanesulfonic Acid (PFOS)
  • Perfluorodecanoic Acid (PFDA)

Comparison: Perfluorosebacamide is unique among perfluorinated compounds due to its specific molecular structure, which provides distinct properties such as higher thermal stability and enhanced surface activity. Compared to similar compounds, this compound offers superior performance in applications requiring extreme resistance to degradation and environmental persistence .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F16N2O2/c11-3(12,1(27)29)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(28)30/h(H2,27,29)(H2,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBPSSMCLDHZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380014
Record name Perfluorosebacamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-77-7
Record name Perfluorosebacamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Perfluorosebacamide
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Reactant of Route 6
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